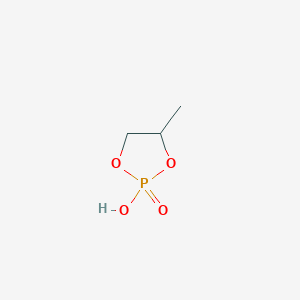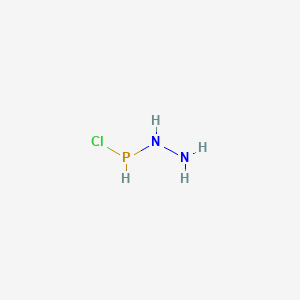
Phosphonohydrazidous chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonohydrazidous chloride is a chemical compound that contains phosphorus, nitrogen, hydrogen, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonohydrazidous chloride can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with hydrazine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonohydrazidous oxide.
Reduction: Reduction reactions can convert it into phosphonohydrazidous hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonohydrazidous derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Phosphonohydrazidous chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonohydrazidous chloride involves its interaction with molecular targets through the formation of covalent bonds. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactivity include the formation of intermediate complexes that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Phosphonohydrazidous chloride can be compared with other similar compounds, such as:
Phosphonohydrazidous oxide: Similar in structure but differs in oxidation state.
Phosphonohydrazidous hydride: A reduced form with different reactivity.
Phosphonohydrazidous bromide: Similar but contains bromine instead of chlorine.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
14939-31-2 |
|---|---|
Molekularformel |
ClH4N2P |
Molekulargewicht |
98.47 g/mol |
IUPAC-Name |
chlorophosphanylhydrazine |
InChI |
InChI=1S/ClH4N2P/c1-4-3-2/h3-4H,2H2 |
InChI-Schlüssel |
FMHRVEGXXKWBOW-UHFFFAOYSA-N |
Kanonische SMILES |
NNPCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
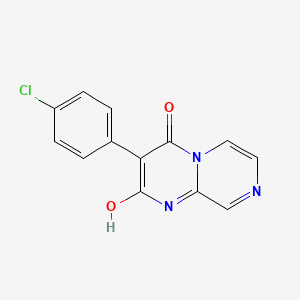
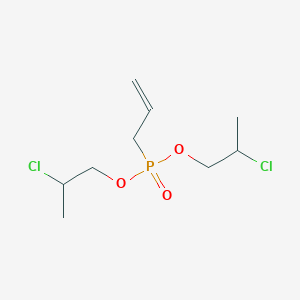
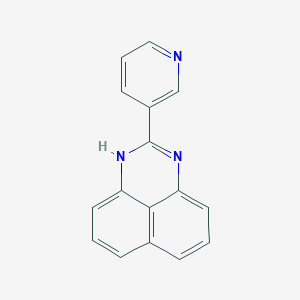
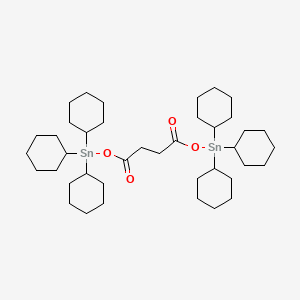
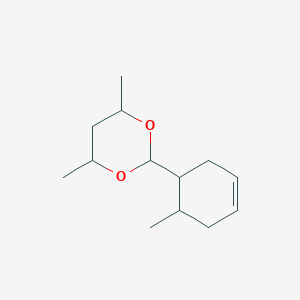
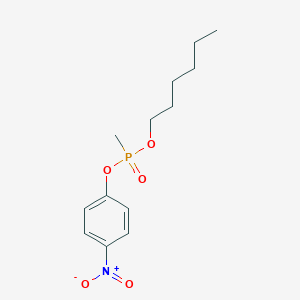
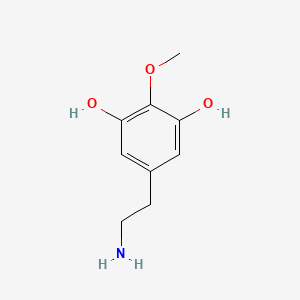


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
